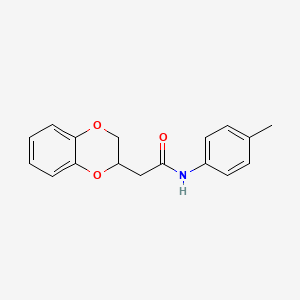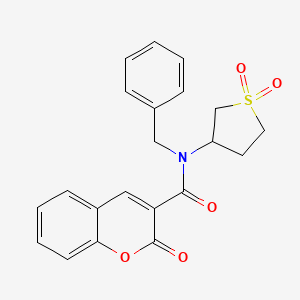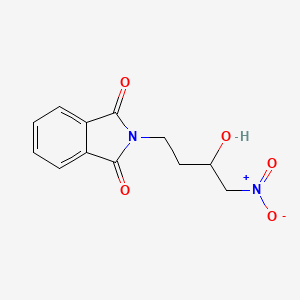![molecular formula C24H23BrN2O2 B4082713 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4082713.png)
3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide
Descripción general
Descripción
3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in many biological processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide involves the inhibition of GSK-3β, a serine/threonine kinase that regulates many cellular processes. GSK-3β is involved in the regulation of glycogen synthesis, cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in many biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide are diverse and depend on the specific application. In neuroscience, this compound has been shown to improve cognitive function and reduce neuronal damage by increasing the levels of brain-derived neurotrophic factor (BDNF) and activating the Wnt/β-catenin pathway. In cancer research, 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide has been shown to induce apoptosis and inhibit tumor growth by activating the p53 pathway and inhibiting the Akt pathway. In diabetes treatment, this compound has been shown to improve glucose metabolism and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide in lab experiments include its potent inhibitory effect on GSK-3β, its diverse applications in various fields, and its ability to activate various signaling pathways. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
The future directions for research on 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide are numerous and include further studies on its potential applications in various fields, the development of more efficient synthesis methods, and the identification of more potent and selective inhibitors of GSK-3β. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be investigated.
Aplicaciones Científicas De Investigación
3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and diabetes treatment. In neuroscience, this compound has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and stroke. In cancer research, 3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. In diabetes treatment, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
Propiedades
IUPAC Name |
3-bromo-N-[4-(4-phenylbutan-2-ylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O2/c1-17(10-11-18-6-3-2-4-7-18)26-23(28)19-12-14-22(15-13-19)27-24(29)20-8-5-9-21(25)16-20/h2-9,12-17H,10-11H2,1H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRYHVCFLOCYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




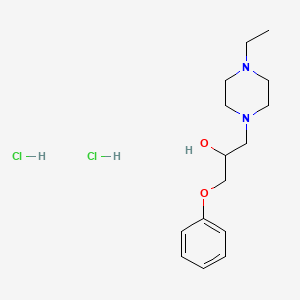
![1-[benzyl(ethyl)amino]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4082645.png)
![6-amino-4-(3-nitrophenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082656.png)
![(3,4-dimethoxybenzyl)[3-(4-isopropoxyphenyl)-3-phenylpropyl]amine](/img/structure/B4082659.png)
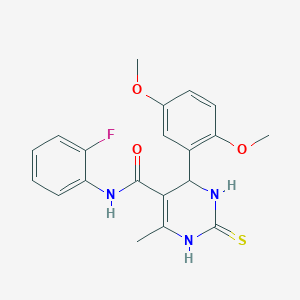
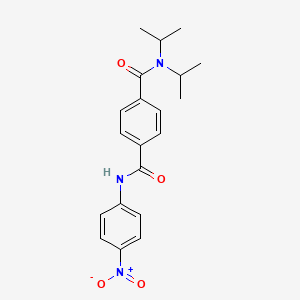
![5-bromo-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4082675.png)
![benzyl 5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4082682.png)
![3-{[(2-hydroxy-4-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4082698.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B4082706.png)
